molecular formula C11H14N2O B2765401 2-[(Cyclopent-3-en-1-yl)methoxy]-6-methylpyrazine CAS No. 2202427-81-2

2-[(Cyclopent-3-en-1-yl)methoxy]-6-methylpyrazine

Cat. No.: B2765401
CAS No.: 2202427-81-2
M. Wt: 190.246
InChI Key: ZUWNMOZPMMKPCU-UHFFFAOYSA-N
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Description

2-[(Cyclopent-3-en-1-yl)methoxy]-6-methylpyrazine is a pyrazine derivative featuring a methyl group at the 6-position and a cyclopentenylmethoxy substituent at the 2-position. Pyrazines are nitrogen-containing heterocycles known for their aromaticity, stability, and versatility in pharmaceuticals, agrochemicals, and flavorants .

Properties

IUPAC Name

2-(cyclopent-3-en-1-ylmethoxy)-6-methylpyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-9-6-12-7-11(13-9)14-8-10-4-2-3-5-10/h2-3,6-7,10H,4-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWNMOZPMMKPCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)OCC2CC=CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Cyclopent-3-en-1-yl)methoxy]-6-methylpyrazine typically involves the reaction of cyclopent-3-en-1-ylmethanol with 6-methylpyrazine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(Cyclopent-3-en-1-yl)methoxy]-6-methylpyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted pyrazines.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-[(Cyclopent-3-en-1-yl)methoxy]-6-methylpyrazine serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, including oxidation, reduction, and substitution reactions. The following table summarizes common reactions and products:

Reaction TypeReagentsMajor Products
OxidationPotassium permanganateCarboxylic acids or ketones
ReductionLithium aluminum hydrideAlcohols or alkanes
SubstitutionSodium methoxide in methanolVarious substituted pyrazines

Biology

The compound has been investigated for its potential biological activities, particularly in antimicrobial and anticancer research. Preliminary studies indicate that it may exhibit significant antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values for selected bacteria are summarized below:

PathogenMIC (µg/mL)
Escherichia coli62.5
Enterococcus faecalis78.12
Staphylococcus aureus50

These results suggest effectiveness against both Gram-positive and Gram-negative bacteria, including methicillin-resistant strains.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses antiproliferative effects on cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values are:

Cell LineIC50 (µg/mL)
HeLa226
A549242.52

These findings indicate that the compound may inhibit cancer cell growth through mechanisms that require further elucidation.

Case Studies and Research Findings

Recent studies have explored the use of similar pyrazine derivatives in drug development. For instance, a study designed novel [1,2,4]triazolo[4,3-a]pyrazine derivatives that exhibited promising inhibitory activities against c-Met/VEGFR-2 kinases and antiproliferative effects against cancer cell lines. These compounds demonstrated IC50 values comparable to established drugs like foretinib . Such research underscores the potential of pyrazine derivatives in therapeutic applications.

Mechanism of Action

The mechanism of action of 2-[(Cyclopent-3-en-1-yl)methoxy]-6-methylpyrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Pyrazine Derivatives

Structural and Functional Analysis

The table below compares 2-[(Cyclopent-3-en-1-yl)methoxy]-6-methylpyrazine with structurally related pyrazine derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities References
This compound 2-Cyclopentenylmethoxy, 6-methyl 190 High lipophilicity; potential bioactivity (inferred) -
2-[(2-Furanylmethyl)thio]-6-methylpyrazine 2-Furanylmethylthio, 6-methyl ~210 Featured metabolite in immunometabolism (C1 subtype)
2-Isopropyl-6-methoxypyrazine 2-Isopropyl, 6-methoxy 152 Volatile aroma compound
2-Methoxy-3-methylpyrazine 2-Methoxy, 3-methyl 138 Flavorant; simpler analog
3-Methoxy-5-(2-methoxy-4-trifluoromethoxyphenyl)-6-methyl-pyrazin-2-ylamine 3,5-Dimethoxy, 6-methyl, aryl substituent ~400 CRF-1 receptor antagonist (neuroactive)

Key Observations:

Substituent Effects: Electronics: Methoxy groups (e.g., 2-isopropyl-6-methoxypyrazine ) are electron-withdrawing, whereas alkyl/alkenyl groups (e.g., cyclopentenylmethoxy) donate electrons, altering reactivity and binding interactions.

Synthetic Routes :

  • Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura in ) is widely used for pyrazine functionalization. The target compound could be synthesized via similar methods using cyclopentenylmethoxy boronic acid or halide intermediates .
  • Substitution reactions (e.g., NaOMe/MeOH in ) are common for introducing alkoxy groups .

Thioether analogs () are immunometabolites, highlighting pyrazines’ role in metabolic pathways .

Physical Properties :

  • The cyclopentenylmethoxy group increases molecular weight (190 g/mol) compared to simpler analogs (e.g., 138–152 g/mol for 2-methoxy-3-methylpyrazine ), impacting solubility and volatility.

Biological Activity

2-[(Cyclopent-3-en-1-yl)methoxy]-6-methylpyrazine is a compound of increasing interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a pyrazine ring substituted with a cyclopentene methoxy group and a methyl group. This unique structure contributes to its distinct chemical behavior and biological activity.

The mechanism of action for this compound involves interaction with specific molecular targets. Preliminary studies suggest that it may bind to enzymes or receptors, modulating their activity and influencing cellular processes such as signal transduction and metabolic pathways.

Potential Targets:

  • Enzymes : Inhibition or activation of key metabolic enzymes.
  • Receptors : Modulation of receptor activity involved in cell signaling.

Antimicrobial Activity

Research has indicated that this compound exhibits promising antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values for selected bacteria are summarized in the following table:

Pathogen MIC (µg/mL)
Escherichia coli62.5
Enterococcus faecalis78.12
Staphylococcus aureus50

These results indicate that the compound may be effective against both Gram-positive and Gram-negative bacteria, including methicillin-resistant strains .

Anticancer Activity

In vitro studies have shown that this compound possesses antiproliferative effects on cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values are as follows:

Cell Line IC50 (µg/mL)
HeLa226
A549242.52

These findings suggest that this compound may inhibit cancer cell growth through mechanisms yet to be fully elucidated .

Study 1: Antimicrobial Evaluation

A study conducted on the antimicrobial efficacy of various pyrazine derivatives demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus, indicating its potential as a therapeutic agent against resistant bacterial strains .

Study 2: Antiproliferative Effects

Another investigation focused on the antiproliferative effects of the compound on human cancer cell lines. The results highlighted its capability to induce apoptosis in HeLa cells, suggesting a possible pathway for therapeutic application in oncology .

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize 2-[(Cyclopent-3-en-1-yl)methoxy]-6-methylpyrazine?

Answer:
The synthesis typically involves regioselective functionalization of the pyrazine core. A two-step approach is often used:

Halogenation : Introduce a leaving group (e.g., chlorine) at the 2-position of 6-methylpyrazine using phosphorus oxychloride (POCl₃) under reflux .

Nucleophilic Substitution : React the halogenated intermediate with cyclopent-3-en-1-ylmethanol in the presence of a base (e.g., NaH) to install the alkoxy group .
Key Considerations : Monitor reaction temperature to avoid over-halogenation and use anhydrous conditions to prevent hydrolysis. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Basic: How is the crystal structure of this compound determined, and what software is used for refinement?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Experimental steps include:

Crystallization : Use slow evaporation in a solvent system (e.g., ethanol/dichloromethane).

Data Collection : Employ a diffractometer (Mo/Kα radiation, λ = 0.71073 Å) at 100 K.

Refinement : Use SHELXL for small-molecule refinement. The software optimizes parameters like thermal displacement and occupancy .
Data Interpretation : Validate the structure using R-factor (<5%) and check for residual electron density peaks to confirm absence of disorder .

Advanced: How can researchers address contradictions in mass spectral data, such as unexpected fragmentation patterns?

Answer:
Unexpected losses (e.g., H₂O or H₂S) in electron-impact mass spectra may arise from skeletal rearrangements in the molecular ion. To resolve this:

Isotopic Labeling : Use deuterated methoxy groups to track hydrogen migration .

Metastable Ion Analysis : Identify intermediate ions to map fragmentation pathways.

Computational Modeling : Apply density functional theory (DFT) to simulate rearrangement energetics .
Example : A methyl group adjacent to the methoxy substituent can promote H-shifts, leading to H₂O elimination. Positional isomerism must be ruled out .

Advanced: What strategies optimize regioselectivity in functionalizing the pyrazine ring for derivative synthesis?

Answer:
Regioselectivity is controlled by electronic and steric factors:

Directed Lithiation : Use a directing group (e.g., methoxy) to activate specific positions. For example, LiTMP at −78°C selectively deprotonates the 3-position .

Transition Metal Catalysis : Employ palladium or gold catalysts for cross-coupling reactions. For instance, JohnPhosAu(MeCN)SbF₆ enables alkyne insertion without side reactions .

Protection/Deprotection : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) to direct substitution .

Advanced: How can pharmacological activity be evaluated, and what assays are suitable for CRF-1 receptor antagonism studies?

Answer:

In Vitro Binding Assays : Use radiolabeled ligands (e.g., [³H]-CP-154,526) on HEK-293 cells expressing human CRF-1 receptors. Measure IC₅₀ values via competitive displacement .

Ex Vivo Receptor Occupancy : Administer the compound orally to rodents, then quantify brain receptor occupancy using autoradiography or tissue homogenate binding .

Behavioral Models : Test stress response attenuation (e.g., CRF-induced locomotor activity in mice) at doses ≥10 mg/kg .

Basic: What analytical techniques are used to assess purity and stability?

Answer:

HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to detect impurities (>99.5% purity threshold).

Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months). Monitor hydrolytic degradation (methoxy group susceptibility) via LC-MS .

Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td >150°C indicates suitability for long-term storage) .

Advanced: How are computational methods applied to predict metabolic pathways and toxicity?

Answer:

ADMET Prediction : Use software like Schrödinger’s QikProp to estimate logP (optimal: 2–3), CYP450 inhibition, and blood-brain barrier penetration .

Metabolite Identification : Simulate phase I/II metabolism (e.g., cytochrome P450 oxidation) with MetaSite. Validate with in vitro microsomal assays .

Toxicity Profiling : Run Derek Nexus to flag structural alerts (e.g., reactive Michael acceptors) .

Basic: What safety precautions are necessary for handling this compound?

Answer:

PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing.

Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .

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